WST-3

Vue d'ensemble

Description

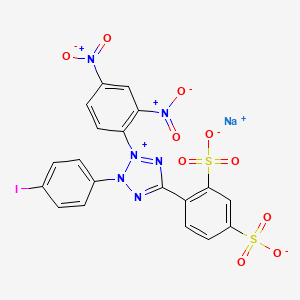

WST-3 is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of iodophenyl, dinitrophenyl, and tetrazolio groups, which contribute to its distinct chemical behavior.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of WST-3 typically involves multi-step organic reactions The process begins with the preparation of the iodophenyl and dinitrophenyl intermediates, followed by their coupling with tetrazole derivatives under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction conditions and product specifications.

Analyse Des Réactions Chimiques

Reduction Mechanism

WST-3 undergoes reduction primarily through the action of reducing agents such as NADH (Nicotinamide adenine dinucleotide) in the presence of electron mediators like 1-methoxy-5-methylphenazinium (commonly referred to as 1-methoxy PMS). This reduction process converts this compound into a colored formazan product, which can be quantified spectrophotometrically .

Reaction Conditions

The effectiveness of the reduction reaction can be influenced by several factors:

-

pH Levels : Optimal pH for the reaction typically ranges from 6.0 to 7.5.

-

Temperature : The reaction is generally performed at room temperature (20-25°C).

-

Concentration of Reducing Agent : Varying concentrations of NADH can affect the rate and extent of the reduction .

Reaction Equation

The general reaction can be represented as follows:

This equation illustrates the stoichiometry involved in the reduction process where this compound is reduced to its formazan derivative while oxidizing NADH to NAD⁺.

Absorption Characteristics

The formazan product exhibits distinct absorption maxima that can be measured to quantify the amount produced during the reaction. The molar absorptivity of this compound is greater than or equal to 36,000 L/(mol·cm) at around 235 nm .

Data Table: Absorption Spectra

| Product | Absorption Maxima (nm) | Molar Absorptivity (L/(mol·cm)) |

|---|---|---|

| This compound | 235 | ≥ 36,000 |

| Formazan Product | Varies (typically around 570 nm) | Specific values depend on concentration |

Cell Viability Assays

This compound is commonly employed in cell viability assays where it serves as an indicator of metabolic activity. Live cells reduce this compound to form a colored product, allowing for easy quantification via spectrophotometry.

Drug Testing

In pharmacological studies, this compound assays are used to evaluate the cytotoxicity of new drugs on cultured cells, providing insights into their therapeutic potential.

Applications De Recherche Scientifique

WST-3 has numerous applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: Employed in biochemical assays and as a probe for studying molecular interactions.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.

Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mécanisme D'action

The mechanism of action of WST-3 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Iodobenzoic acid: An isomer of iodobenzoic acid known for its use in organic synthesis.

4,4’-Dichlorobenzophenone: An organic compound with similar structural features, used in various chemical applications.

Uniqueness

WST-3 stands out due to its combination of iodophenyl, dinitrophenyl, and tetrazolio groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Activité Biologique

WST-3, a tetrazolium salt, is primarily used in biological assays to assess cell viability and proliferation. It is converted by cellular reductases into a red-colored formazan product, which can be quantitatively measured to evaluate the metabolic activity of cells. This compound has garnered attention for its potential applications in various fields, including cancer research, toxicology, and pharmacology.

This compound functions through a reduction reaction where live cells convert the compound into formazan. The amount of formazan produced correlates directly with the number of viable cells, making it an effective tool for assessing cell health and proliferation rates. This conversion occurs in the mitochondria, indicating cellular metabolic activity.

Applications in Research

- Cell Viability Assays : this compound is commonly employed in MTT-like assays to determine the viability of different cell types under various experimental conditions.

- Anticancer Research : Studies have demonstrated that this compound can be used to evaluate the cytotoxic effects of anticancer drugs on tumor cells.

- Toxicology : The compound is also utilized to assess the toxicity of various substances on cultured cells.

Comparative Efficacy

A study comparing different tetrazolium salts (MTT, XTT, and WST-8) found that this compound provides a reliable measure for quantifying cell viability across various cell lines, including promastigotes of Leishmania species. The results indicated that this compound was effective in detecting changes in metabolic activity due to drug treatment, similar to other tetrazolium salts but with distinct advantages in certain experimental setups .

Case Studies

- Cancer Cell Lines : In a series of experiments involving HepG2 human hepatoma cells, this compound was used to assess the growth inhibition effects of various extracts. The results showed significant reductions in cell viability at specific concentrations, indicating potential therapeutic effects against liver cancer .

- Antioxidant Activity : Research has demonstrated that extracts tested alongside this compound exhibited strong antioxidant properties, scavenging free radicals effectively and suggesting a protective role against oxidative stress in cells .

Data Tables

| Study | Cell Type | Concentration (μg/mL) | Cell Viability (%) | Notes |

|---|---|---|---|---|

| Anticancer Effects | HepG2 | 0 - 220 | Decreased with dose | Significant growth inhibition observed |

| Antioxidant Activity | Various Cell Lines | 0.2 - 1.0 | Increased scavenging | Effective against hydroxyl radicals |

Gene Expression Analysis

Further analysis using this compound indicated alterations in gene expression related to apoptosis and cell cycle regulation. Notably, expressions of caspases (Caspase-3, -7, -8, -9) and tumor suppressor genes (p21 and p53) were significantly upregulated in treated cells compared to controls, suggesting that this compound not only assesses viability but also influences cellular pathways related to survival and apoptosis .

Propriétés

IUPAC Name |

sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11IN6O10S2.Na/c20-11-1-3-12(4-2-11)23-21-19(15-7-6-14(37(31,32)33)10-18(15)38(34,35)36)22-24(23)16-8-5-13(25(27)28)9-17(16)26(29)30;/h1-10H,(H-,31,32,33,34,35,36);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVNWZJLLRMMAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=[N+]2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10IN6NaO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161617-45-4 | |

| Record name | Sodium 4-[3-(4-iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.